![molecular formula C12H9NO4 B13647318 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13647318.png)
2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid, also known as N-maleoylglycine, is an organic compound with the molecular formula C6H5NO4. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It is known for its strong acidity and is used as an important intermediate in organic synthesis .
Preparation Methods
The preparation of 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid can be achieved through the reaction of maleic anhydride with glycine. The reaction typically involves dissolving maleic anhydride in an organic solvent and then adding glycine under controlled temperature conditions. The product is then purified through recrystallization .
Industrial production methods involve similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the maleimide group reacts with thiol groups to form covalent bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid involves its ability to form covalent bonds with thiol groups. This interaction is crucial in various biochemical processes, including enzyme inhibition and protein modification. The maleimide group in the compound reacts with thiol groups in proteins, leading to the formation of stable thioether bonds .
Comparison with Similar Compounds
2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid is unique due to its strong acidity and ability to form stable covalent bonds with thiol groups. Similar compounds include:
Maleimidoacetic acid: Similar in structure but with different reactivity.
N-maleoylglycine: Another name for the same compound.
Maleimidoethyl acetate: Contains a maleimide group but with different functional groups
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C12H9NO4 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-[2-(2,5-dioxopyrrol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)9-4-2-1-3-8(9)7-12(16)17/h1-6H,7H2,(H,16,17) |
InChI Key |
RXRUCPSWDFBDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
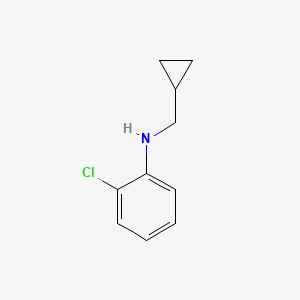
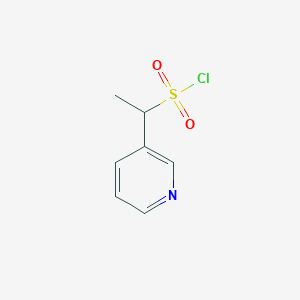
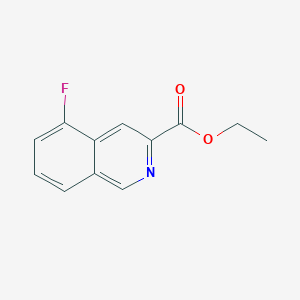
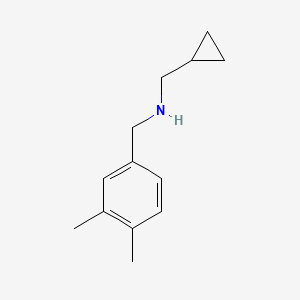
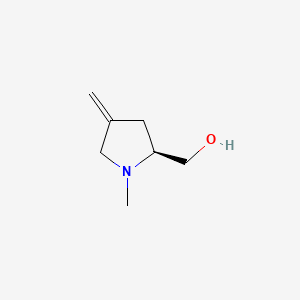

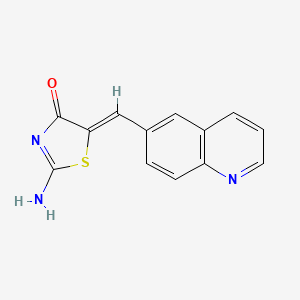
![2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B13647285.png)


![9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13647308.png)


